5-Nitrothiophene-2-carboxamide

Descripción general

Descripción

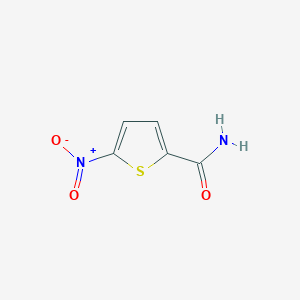

5-Nitrothiophene-2-carboxamide is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its nitro group at the 5-position and a carboxamide group at the 2-position. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrothiophene-2-carboxamide typically involves the nitration of thiophene derivatives followed by the introduction of the carboxamide group. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to carboxylation and subsequent conversion to the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-aminothiophene-2-carboxamide.

Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the potential of 5-nitrothiophene-2-carboxamide derivatives as effective antibacterial agents. The compound has been engineered to overcome efflux liability, which is a significant barrier in antibiotic development. The mechanism involves optimizing the compound to evade binding to efflux pumps, thereby enhancing its efficacy against wild-type bacteria and multi-drug resistant strains.

Case Study: Structure-Based Design

A study reported the optimization of nitrothiophene carboxamide derivatives that demonstrated potent activity against various bacterial strains, including Escherichia coli and Salmonella spp. These compounds function as pro-drugs requiring activation by bacterial nitroreductases, which convert them into their active forms .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/ml |

| Compound B | Shigella spp. | 4 µg/ml |

| Compound C | Salmonella spp. | 16 µg/ml |

Antiamoebic Activity

This compound has also been studied for its antiamoebic properties. Thiosemicarbazones derived from this compound have shown significant activity against Entamoeba histolytica, a parasite responsible for amoebic dysentery.

Case Study: Synthesis of Metal Complexes

The synthesis of palladium(II) and ruthenium(II) complexes with thiosemicarbazones derived from 5-nitrothiophene-2-carboxaldehyde demonstrated enhanced antiamoebic activity compared to their parent ligands. For example, one complex exhibited an IC50 value of 2.56 µM against the HK-9 strain of E. histolytica .

| Complex | IC50 (µM) |

|---|---|

| Pd(II) Complex 1 | 2.56 |

| Ru(II) Complex 2 | 3.10 |

| Thiosemicarbazone Ligand | 5.00 |

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties. Research has indicated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.

Case Study: In Vitro Evaluation

A series of derivatives were synthesized and evaluated for their antimycobacterial activity using standard protocols. The results indicated that certain modifications to the nitrothiophene structure significantly enhanced potency.

| Derivative | MIC (µg/ml) |

|---|---|

| Derivative A | 12 |

| Derivative B | 6 |

| Derivative C | 3 |

Mecanismo De Acción

The mechanism of action of 5-Nitrothiophene-2-carboxamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Nitrothiophene-2-carboxylic acid

- 5-Nitrothiophene-2-carbaldehyde

- 5-Aminothiophene-2-carboxamide

Uniqueness

5-Nitrothiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Actividad Biológica

5-Nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and cancer cells. This article delves into the compound's mechanisms of action, biochemical interactions, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a thiophene ring with a carboxamide functional group, which contributes to its biological activity. The presence of the nitro group is crucial for its reactivity and interaction with biological targets.

Bioactivation and Metabolism

The compound undergoes bioactivation primarily through the enzyme LmjNTR1, leading to the formation of metabolites such as M+2 and 2M-98. The metabolite 2M-98 plays a critical role in detoxifying transient electrophilic intermediates, which is essential for its antileishmanial activity against Leishmania species.

Interaction with Enzymes

This compound has been shown to inhibit CTP synthetase PyrG, an enzyme vital for nucleotide synthesis. This inhibition affects cellular processes in both Mycobacterium tuberculosis and mammalian cells, highlighting its potential as an antimicrobial agent .

Antimicrobial Effects

Research indicates that 5-nitrothiophene derivatives exhibit potent antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli . The mechanism often involves activation by nitroreductases within bacterial cells, which convert these compounds into their active forms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/ml |

| Escherichia coli | < 20 µg/ml |

| Klebsiella spp. | < 15 µg/ml |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown promising results against A549 lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

Case Studies

- Leishmaniasis Treatment : A study highlighted the efficacy of this compound in treating leishmaniasis by targeting Trypanothione reductase (TR), crucial for the survival of the parasite. The compound demonstrated a significant reduction in parasite load in infected models.

- Tuberculosis Inhibition : Another research focused on its inhibitory effects on Mycobacterium tuberculosis, where the compound effectively reduced bacterial growth while exhibiting low toxicity to host cells.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound indicates good stability over time in laboratory settings, maintaining its inhibitory effects on target enzymes. However, safety assessments are crucial as mitochondrial damage and reactive oxygen species (ROS) accumulation were observed in treated cells .

Future Directions

The ongoing research aims to optimize the structure of this compound to enhance its solubility and reduce toxicity while maintaining or improving its biological activity. The exploration of combination therapies with existing antibiotics could also be a promising avenue for enhancing efficacy against resistant strains .

Propiedades

IUPAC Name |

5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSBXZHFWKTMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310905 | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-00-8 | |

| Record name | NSC234194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Nitrothiophene-2-carboxamide exert its antifungal activity?

A1: Research suggests that this compound derivatives can effectively combat fungal infections, particularly those caused by Fusarium oxysporum. Specifically, compound 3e (dehydroabietyl-(1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrated potent antifungal activity against F. oxysporum with an EC50 of 0.618 mg/L, even surpassing the efficacy of the commonly used fungicide carbendazim []. The compound achieves this by disrupting the fungal cell membrane, increasing its permeability, and hindering the biosynthesis of ergosterol, a crucial component of fungal cell membranes [].

Q2: What is the significance of the nitrothiophene moiety in this compound for its biological activity?

A2: Studies on 5-Nitrothiophene-2-carboxamides as potential treatments for Leishmaniasis highlight the crucial role of the nitrothiophene moiety []. This class of compounds targets Trypanothione reductase (TR), an enzyme vital for the survival of the Leishmania parasite. The nitrothiophene group likely contributes to the high potency and selectivity of these inhibitors towards TR []. This targeted action makes 5-Nitrothiophene-2-carboxamides promising candidates for developing new drugs against Leishmaniasis, particularly given the limitations of current treatments.

Q3: How does the structure of this compound relate to its activity?

A3: Research emphasizes the structure-activity relationship (SAR) of this compound derivatives. Modifications to the core structure significantly influence the compound's antifungal activity, potency, and selectivity [, ]. For instance, the presence of specific substituents on the thiophene ring and the carboxamide group can enhance binding affinity to target enzymes like TR or impact interactions with fungal cell membranes [, ]. Quantitative structure-activity relationship (QSAR) studies further suggest that the molecule's frontier orbital energy plays a key role in its antifungal activity, influencing its interaction with target receptors []. This knowledge is crucial for designing more effective and selective derivatives of this compound for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.